

Application Notes and Protocols: GYKI 52466 Hydrochloride in Epilepsy and Seizure Models

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Compound of Interest

Compound Name: GYKI 52466 hydrochloride

Cat. No.: B065669

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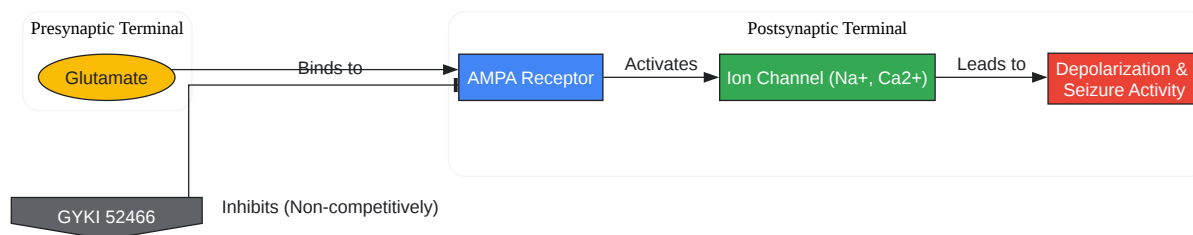
For Researchers, Scientists, and Drug Development Professionals

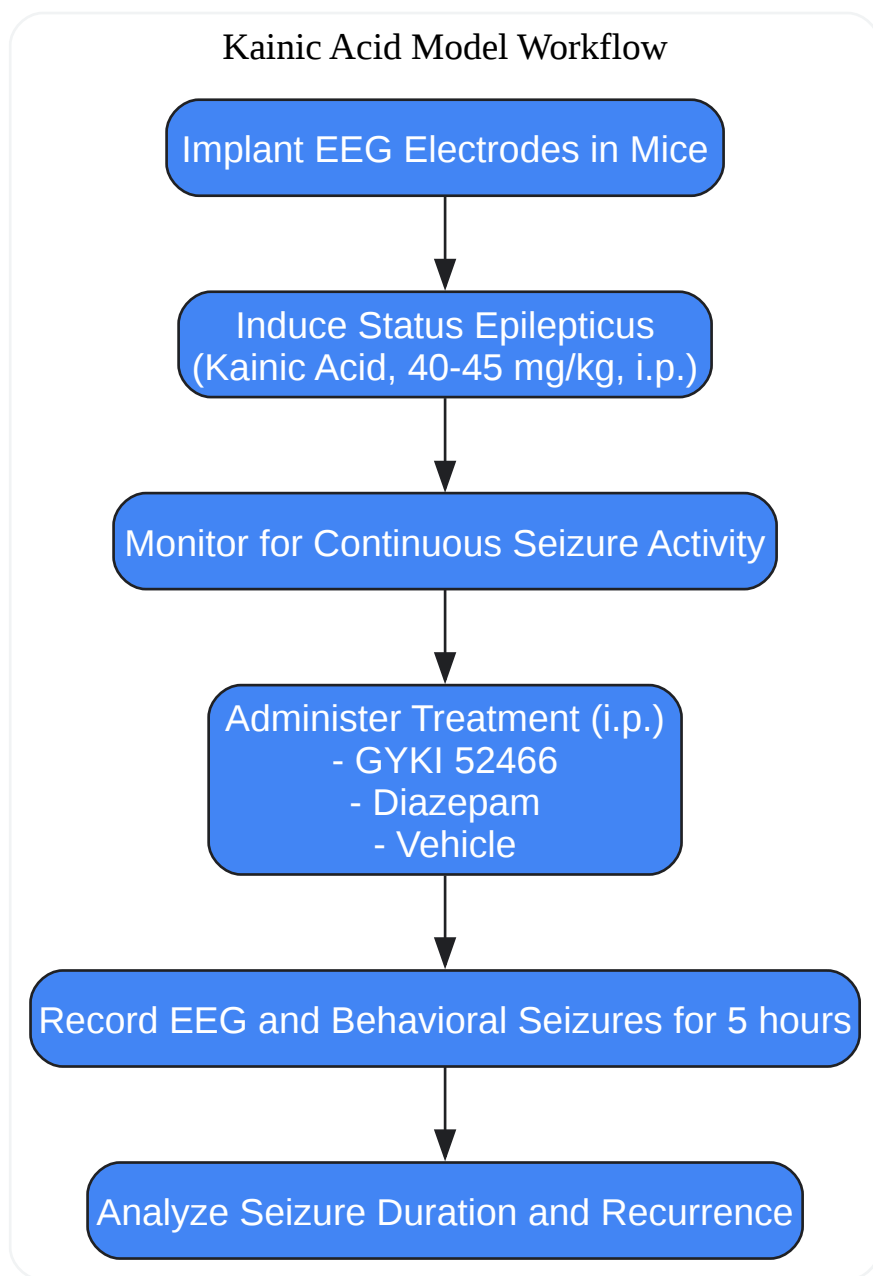
Introduction

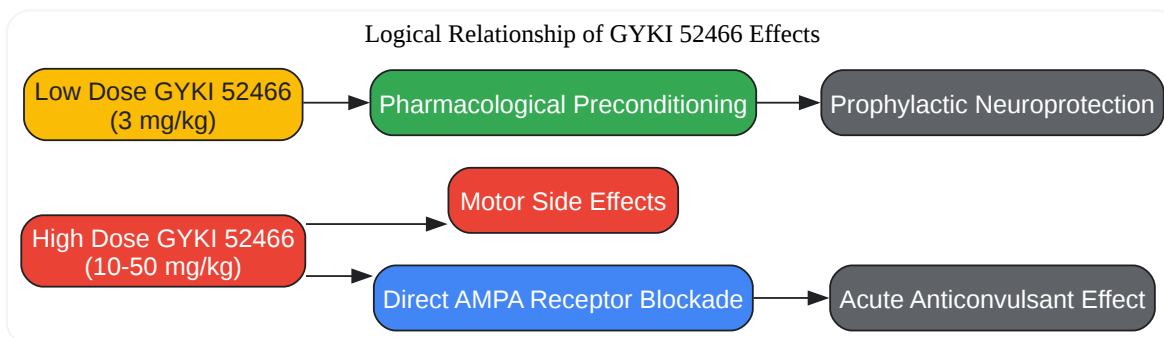
GYKI 52466, a 2,3-benzodiazepine derivative, is a highly selective and non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines, its anticonvulsant effects are not mediated by GABAA receptors.[1] Instead, it allosterically inhibits AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[3] An over-activation of these receptors by the neurotransmitter glutamate is a key factor in the initiation and spread of seizure activity.[4] By blocking AMPA receptors, GYKI 52466 reduces excessive excitatory signaling, thereby exerting broad-spectrum anticonvulsant activity.[3] This document provides detailed application notes and protocols for the use of **GYKI 52466 hydrochloride** in preclinical epilepsy and seizure models.

Mechanism of Action

GYKI 52466 acts as a negative allosteric modulator of AMPA receptors.[3] This non-competitive antagonism means its blocking action is not overcome by high concentrations of glutamate, which can occur during intense seizure activity, potentially making it more effective than competitive antagonists in such conditions.[3] Its high lipophilicity allows for good bioavailability and rapid penetration of the blood-brain barrier.[3]







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References

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